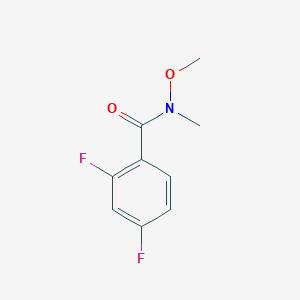

2,4-Difluoro-N-methoxy-N-methylbenzamide

Übersicht

Beschreibung

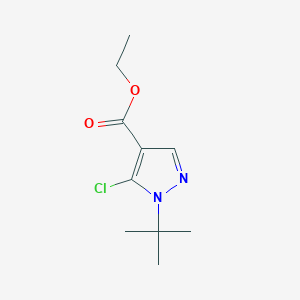

“2,4-Difluoro-N-methoxy-N-methylbenzamide” is an organic compound with the molecular formula C9H9F2NO2 . It has an average mass of 201.170 Da and a monoisotopic mass of 201.060135 Da . It appears as a colorless to light yellow crystalline powder or particles .

Molecular Structure Analysis

The molecular structure of “2,4-Difluoro-N-methoxy-N-methylbenzamide” includes 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds . It has a molar refractivity of 46.4±0.3 cm³ and a polarizability of 18.4±0.5 10^-24 cm³ .Physical And Chemical Properties Analysis

“2,4-Difluoro-N-methoxy-N-methylbenzamide” has a density of 1.3±0.1 g/cm³, a boiling point of 305.6±32.0 °C at 760 mmHg, and a flash point of 138.6±25.1 °C . It has a vapor pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 54.6±3.0 kJ/mol . The compound is soluble in most organic solvents, such as benzene, methanol, and dichloromethane, but insoluble in water .Wissenschaftliche Forschungsanwendungen

Directed Metalation and Synthetic Applications

The directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide demonstrates the potential of N-tert-butyl-N-methylbenzamides in synthetic chemistry. This approach was used to synthesize 2-methoxy-6-methylbenzoic acid and lunularic acid, showcasing the versatility of these compounds in organic synthesis (Reitz & Massey, 1990).

Fluorine Transfer and Iron Catalysis

A study on amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds highlights the use of iron catalysis. This research shows the role of N-fluoro-2-methylbenzamides in chemoselective fluorine transfer, providing a novel pathway for functional group modification (Groendyke, AbuSalim & Cook, 2016).

Radiotracer Development for PET Imaging

The synthesis of carbon-11-labeled CK1 inhibitors illustrates the application of fluoro-benzamides in developing PET radiotracers for imaging Alzheimer's disease. This study underscores the utility of these compounds in neuroimaging and diagnosis (Gao, Wang & Zheng, 2018).

Fluorine-18 Labeling in Tumor Imaging

Research into fluorine-18-labeled benzamide analogues for PET imaging of sigma2 receptor status in tumors demonstrates the importance of these compounds in oncological diagnostics. This study contributes to the understanding of tumor biology and potential therapeutic targets (Tu et al., 2007).

Enantioselective Synthesis in Insecticidal Metabolites

The enantioselective synthesis of fusarentin methyl ethers, using derivatives of benzamide, highlights their application in the production of insecticidal metabolites. This showcases the potential of fluoro-benzamides in agricultural chemistry (McNicholas, Simpson & Willett, 1996).

Photophysical Behavior Study

A study on the photophysical behavior of DFHBI derivatives, including benzamide compounds, illuminates their application in RNA imaging. This research contributes to the field of molecular biology and bioimaging (Santra et al., 2019).

PET Agent Development for Cancer Imaging

The synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a PET agent illustrates its application in imaging B-Raf(V600E) in cancers, showing the compound's relevance in cancer diagnosis and research (Wang, Gao & Zheng, 2013).

Sigma-2 Receptor Probe Development

The development of a novel sigma-2 receptor probe, using N-aryl-substituted benzamide, is significant for understanding receptor behavior and potential therapeutic interventions in neuroscience (Xu et al., 2005).

FtsZ Allosteric Inhibition Study

The importance of the 2,6-Difluorobenzamide motif for FtsZ allosteric inhibition offers insights into the development of anti-bacterial agents. This research is crucial in addressing antibiotic resistance (Barbier et al., 2023).

Asymmetric Michael Addition in Organic Synthesis

A thiourea-catalyzed asymmetric Michael addition, involving methoxybenzamide, highlights the compound's role in organic synthesis and the creation of stereochemically complex molecules (Inokuma, Hoashi & Takemoto, 2006).

Safety And Hazards

As an organic compound, “2,4-Difluoro-N-methoxy-N-methylbenzamide” should be handled with care. Direct contact with skin and eyes should be avoided, and inhalation of gas or dust should be prevented. Protective gloves and goggles should be worn, and adequate ventilation should be ensured during handling .

Eigenschaften

IUPAC Name |

2,4-difluoro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-12(14-2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSSEXHZQHZWED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=C(C=C1)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593082 | |

| Record name | 2,4-Difluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-N-methoxy-N-methylbenzamide | |

CAS RN |

198967-25-8 | |

| Record name | 2,4-Difluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B177958.png)

![2,8-Diazaspiro[4.5]decane](/img/structure/B177964.png)

![1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)-2-((diphenylmethylene)amino)ethanone](/img/structure/B177968.png)